5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and dichloromethane under basic conditions to form the methylenedioxy group . This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group .
The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving an appropriate nitrile and an amino alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to form an amine under hydrogenation conditions.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 5-[(7-Hydroxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
Reduction: Formation of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The benzodioxole moiety is known to interact with various biological targets, making it a valuable scaffold for drug design .
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzyme active sites, inhibiting their activity. The oxazole ring can interact with nucleic acids, affecting gene expression and protein synthesis . These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,3-benzodioxol-5-ylmethanol: Similar benzodioxole moiety but lacks the oxazole ring and carboxylic acid group.
7-Methoxy-1,3-benzodioxol-5-ylmethanamine hydrochloride: Contains the benzodioxole moiety and an amine group but lacks the oxazole ring and carboxylic acid group.
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ylmethanol: Similar structure but with a different ring system and functional groups.
Uniqueness
What sets 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid apart is its combination of the benzodioxole moiety, oxazole ring, and carboxylic acid group. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-17-10-3-7(4-11-12(10)19-6-18-11)2-8-5-9(13(15)16)14-20-8/h3-4,8H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGUVVPYFWBCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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